molecular formula C24H23N5O3S B2709236 N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1021256-27-8

N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2709236
CAS RN: 1021256-27-8
M. Wt: 461.54
InChI Key: KOESWEMFRWGCGM-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including an acetylamino group, a pyrimidine ring, and a sulfanyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is quite complex. It contains a phenyl ring attached to an acetylamino group, a pyrimidine ring, and a sulfanyl group. The presence of these groups can significantly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the acetylamino, pyrimidine, and sulfanyl groups in this compound suggest that it could have a variety of properties, including different levels of solubility, reactivity, and stability .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds structurally related to N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide often involves detailed crystal structure analysis. For example, studies have shown that certain acetamides with a pyrimidinyl sulfanyl group exhibit a folded conformation around the thioacetamide bridge, indicating intramolecular hydrogen bonding stabilizing this configuration (Subasri et al., 2016), (Subasri et al., 2017).

Synthetic Pathways and Chemical Reactions

The synthesis of complex molecules including pyrrolopyrimidine derivatives involves various chemical reactions. For instance, compounds derived from guanidine and subjected to specific conditions can yield structures with notable configurations and potential biological activities (Banfield et al., 1987). Another study detailed the synthesis of classical and nonclassical antifolates with pyrrolo[2,3-d]pyrimidines as potential antitumor agents, demonstrating the varied synthetic routes available for these compounds (Gangjee et al., 2007).

Potential Pharmacological Activities

Research into compounds containing the pyrrolopyrimidine moiety also explores their pharmacological potential. Novel antitumor activities have been observed in derivatives of acetamide, pyrrole, and pyrrolopyrimidine, highlighting the broad spectrum of biological activities these compounds may possess (Alqasoumi et al., 2009). Another study involved the complexation of a pyrimidinylamino sulfonamide derivative with copper(II), showing moderate bacterial growth inhibition, suggesting applications in antimicrobial therapies (Obaleye et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified for this compound. For example, if it’s a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to better understand its physical and chemical properties, investigations into potential uses, and development of synthesis methods .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-3-29-23(32)22-21(19(13-25-22)16-7-5-4-6-8-16)28-24(29)33-14-20(31)27-18-11-9-17(10-12-18)26-15(2)30/h4-13,25H,3,14H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOESWEMFRWGCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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